1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester
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Overview
Description
1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester is an organic compound that features a piperidine ring substituted with an amino group and a carboxylic acid ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester typically involves the reaction of 4-aminophenylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the piperidine attacks the carbonyl carbon of the ethyl chloroformate, forming the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(4-Nitro-phenyl)-piperidine-2-carboxylic acid ethyl ester
- 1-(4-Methyl-phenyl)-piperidine-2-carboxylic acid ethyl ester
- 1-(4-Hydroxy-phenyl)-piperidine-2-carboxylic acid ethyl ester
Uniqueness: 1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activity compared to its analogs. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development.
Biological Activity
1-(4-Amino-phenyl)-piperidine-2-carboxylic acid ethyl ester, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which combines an amino group with a piperidine ring and a carboxylic acid moiety. The biological activities associated with this compound are diverse, spanning neuropharmacological effects, antimicrobial properties, and potential anticancer activity.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 248.32 g/mol
- LogP : 2.837
- Polar Surface Area (PSA) : 55.6 Ų
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Neuropharmacological Effects :
- Antimicrobial Activity :
- Anticancer Potential :
Neuropharmacological Studies
A study investigating the effects of piperidine derivatives on serotonin receptors demonstrated that modifications to the piperidine structure can enhance receptor affinity and selectivity. Specifically, compounds with an amino group at the para position showed improved interactions with serotonin receptors compared to their non-amino counterparts .
Antimicrobial Activity
In vitro studies have shown that derivatives containing the piperidine structure exhibit significant activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Activity
A notable study assessed the cytotoxic effects of piperidine derivatives on different cancer cell lines. The results indicated that compounds similar to this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism that warrants further investigation .
Data Table: Biological Activities of Piperidine Derivatives
Properties
CAS No. |
482308-04-3 |
---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 1-(4-aminophenyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)13-5-3-4-10-16(13)12-8-6-11(15)7-9-12/h6-9,13H,2-5,10,15H2,1H3 |
InChI Key |
SYKSWMRKMBTSMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2=CC=C(C=C2)N |
Origin of Product |
United States |
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